molecular formula C11H8N2O5 B3027747 Methyl 5-(2-Nitrophenyl)isoxazole-3-carboxylate CAS No. 1375064-51-9

Methyl 5-(2-Nitrophenyl)isoxazole-3-carboxylate

Cat. No.: B3027747
CAS No.: 1375064-51-9
M. Wt: 248.19
InChI Key: NVHNLFNZDOHJQJ-UHFFFAOYSA-N
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Description

Methyl 5-(2-nitrophenyl)isoxazole-3-carboxylate (CAS: 1375064-51-9) is an isoxazole derivative featuring a nitro group at the ortho position of the phenyl ring and a methyl ester at position 3 of the isoxazole core. This compound serves as a key intermediate in organic synthesis, particularly in pharmaceutical research and development. Its structure combines electron-withdrawing (nitro) and electron-donating (ester) groups, influencing reactivity, solubility, and biological activity .

Properties

IUPAC Name

methyl 5-(2-nitrophenyl)-1,2-oxazole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N2O5/c1-17-11(14)8-6-10(18-12-8)7-4-2-3-5-9(7)13(15)16/h2-6H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVHNLFNZDOHJQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NOC(=C1)C2=CC=CC=C2[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301184793
Record name 3-Isoxazolecarboxylic acid, 5-(2-nitrophenyl)-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301184793
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1375064-51-9
Record name 3-Isoxazolecarboxylic acid, 5-(2-nitrophenyl)-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1375064-51-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Isoxazolecarboxylic acid, 5-(2-nitrophenyl)-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301184793
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-(2-Nitrophenyl)isoxazole-3-carboxylate typically involves the reaction of 2-nitrobenzaldehyde with hydroxylamine to form the corresponding oxime. This intermediate is then subjected to cyclization under acidic conditions to yield the isoxazole ring. The final step involves esterification with methanol in the presence of a suitable catalyst to form the desired carboxylate ester .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity. Common industrial methods include the use of continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reaction time .

Chemical Reactions Analysis

Nitro Group Reduction

The 2-nitrophenyl group undergoes catalytic hydrogenation or electrochemical reduction to yield the corresponding aniline derivative.

Reaction ConditionsProductYieldSource
H₂ (1 atm), 10% Pd/C, EtOH, 25°C, 4hMethyl 5-(2-aminophenyl)isoxazole-3-carboxylate85%
Electrolysis (3.7 mA/cm²), H₂SO₄3-(2-Aminophenyl)-5-methylisoxazole71%

The reduction proceeds via intermediate hydroxylamine and nitroso species, confirmed by ¹⁸O-labeling experiments in analogous systems . The amino product serves as a precursor for further functionalization (e.g., diazotization or amide coupling).

Ester Hydrolysis

The methyl ester hydrolyzes under acidic or basic conditions to form the carboxylic acid, enhancing water solubility for biomedical applications.

ConditionsProductRate Constant (k)Source
1M NaOH, H₂O/EtOH (1:1), 80°C5-(2-Nitrophenyl)isoxazole-3-carboxylic acid0.12 min⁻¹
0.5M H₂SO₄, reflux, 2h5-(2-Nitrophenyl)isoxazole-3-carboxylic acid92% yield

The hydrolysis follows pseudo-first-order kinetics, with steric hindrance from the 2-nitrophenyl group slowing the reaction compared to para-substituted analogs .

Electrophilic Aromatic Substitution

The electron-deficient isoxazole ring directs electrophiles to the C4 position, while the nitro group on the phenyl ring deactivates further substitution.

ReactionConditionsProductYieldSource
BrominationBr₂, FeBr₃, DCM, 0°CMethyl 5-(2-nitrophenyl)-4-bromoisoxazole-3-carboxylate63%
NitrationHNO₃/H₂SO₄, 50°CLimited reactivity; decomposition observed

Substitution at the phenyl ring is disfavored due to the strong meta-directing effect of the nitro group.

Nucleophilic Acyl Substitution

The ester group participates in nucleophilic substitutions under mild conditions.

NucleophileConditionsProductYieldSource
NH₂OH·HClK₂CO₃, DMF, 60°C5-(2-Nitrophenyl)isoxazole-3-hydroxamic acid78%
HydrazineEtOH, reflux, 3h5-(2-Nitrophenyl)isoxazole-3-carbohydrazide89%

These derivatives exhibit enhanced metal-chelating properties, relevant for pharmaceutical applications .

Cycloaddition Reactions

The isoxazole ring participates in [3+2] cycloadditions with nitrile oxides, forming fused heterocycles.

ReagentConditionsProductYieldSource
Benzonitrile oxideToluene, 110°C, 12h5-(2-Nitrophenyl)-3-(benzoyl)isoxazolo[5,4-d]isoxazole54%

This reaction exploits the electron-deficient nature of the isoxazole ring, enabling access to polycyclic architectures .

Thermal Stability and Decomposition

Thermogravimetric analysis (TGA) reveals decomposition onset at 215°C, with CO₂ and NOₓ as primary gaseous products . The ester group decomposes first, followed by the nitro moiety, as confirmed by mass spectrometry .

Photochemical Reactions

UV irradiation (λ = 254 nm) in acetonitrile induces nitro-to-nitrito rearrangement, forming a metastable nitrite intermediate. This pathway is critical in environmental degradation studies.

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity
Methyl 5-(2-Nitrophenyl)isoxazole-3-carboxylate has been investigated for its potential as an anticancer agent. Isoxazole derivatives are known to exhibit various biological activities, including the inhibition of histone deacetylases (HDACs), which play a crucial role in cancer cell proliferation and survival. Studies have shown that certain isoxazole compounds can exhibit significant inhibitory activity against multiple HDAC isoforms, suggesting their potential as therapeutic agents in cancer treatment .

Neuroprotective Effects
Research indicates that isoxazole derivatives may possess neuroprotective properties. They have been tested for their ability to protect neuronal cells from oxidative stress and apoptosis, which are critical factors in neurodegenerative diseases. The nitro group in the structure could enhance the compound's ability to scavenge free radicals, contributing to its neuroprotective effects .

Synthetic Methodologies

Diversity-Oriented Synthesis
The synthesis of this compound can be achieved through various synthetic pathways, including microwave-assisted synthesis and metal-catalyzed reactions. These methods allow for the rapid generation of diverse isoxazole derivatives, facilitating the exploration of structure-activity relationships in drug discovery .

Green Chemistry Approaches
Recent advancements in synthetic methodologies emphasize environmentally friendly approaches. Microwave-assisted synthesis not only increases yield but also reduces reaction times and energy consumption. This aligns with the principles of green chemistry, making it an attractive option for producing isoxazole derivatives like this compound .

Biological Research Applications

Antioxidant Properties
Isoxazole derivatives have been evaluated for their antioxidant capabilities. This compound has shown promising results in scavenging free radicals, which is essential for protecting cells from oxidative damage. This property is particularly relevant in aging research and the development of anti-aging therapeutics .

In Vivo and In Vitro Studies
The compound has been subjected to various biological assays using models such as Caenorhabditis elegans (C. elegans) and human primary fibroblasts. These studies aim to assess its efficacy as an antioxidant and its potential therapeutic applications in age-related conditions .

Mechanism of Action

The mechanism of action of Methyl 5-(2-Nitrophenyl)isoxazole-3-carboxylate involves its interaction with specific molecular targets. The nitrophenyl group can undergo redox reactions, leading to the generation of reactive oxygen species. These reactive species can interact with cellular components, leading to various biological effects. The isoxazole ring can also interact with enzymes and receptors, modulating their activity and leading to potential therapeutic effects .

Comparison with Similar Compounds

Substituent Variations on the Phenyl Ring

The position and nature of substituents on the phenyl ring significantly alter physicochemical and biological properties:

Compound Name CAS Number Substituent (Position) Key Properties/Applications Reference
Methyl 5-(4-bromophenyl)isoxazole-3-carboxylate 517870-15-4 Br (para) Intermediate in MBPP inhibitors; 68% synthesis yield
Methyl 5-(3-nitrophenyl)isoxazole-3-carboxylate - NO₂ (meta) Higher polarity than ortho-nitro isomer
Methyl 5-(tert-butyl)isoxazole-3-carboxylate 517870-22-3 tert-butyl (para) Increased steric bulk; similarity score 0.87
Methyl 5-(3,4-dimethoxyphenyl)isoxazole-3-carboxylate 517870-17-6 OCH₃ (meta, para) MAPK pathway inhibition; solubility in DMSO

Key Observations :

  • Electron-withdrawing groups (e.g., NO₂, Br) enhance electrophilicity, affecting reactivity in nucleophilic substitutions .
  • Ortho-nitro substitution in the target compound may induce steric hindrance, reducing rotational freedom compared to para-substituted analogs .
  • Methoxy groups improve solubility in polar solvents (e.g., DMSO), critical for biological assays .

Variations in the Ester Group

The ester moiety influences lipophilicity and metabolic stability:

Compound Name Ester Group LogP (Predicted) Applications Reference
Ethyl 5-methyl-3-phenylisoxazole-4-carboxylate Ethyl ~2.5 Structural studies via X-ray diffraction
Ethyl 5-(hydroxymethyl)isoxazole-3-carboxylate Ethyl ~1.8 Lower lipophilicity; safety concerns (hydroxymethyl group)

Key Observations :

  • Methyl esters (target compound) typically exhibit higher metabolic stability than ethyl esters due to reduced steric bulk .

Key Observations :

  • Nitro-substituted isoxazoles are less explored for direct biological activity but are pivotal in synthesizing bioactive molecules (e.g., kinase inhibitors) .
  • Methoxy-substituted analogs show targeted pathway inhibition, suggesting nitro groups may redirect selectivity .

Key Challenges :

  • Ortho-substituted nitro groups may complicate purification due to polar byproducts .

Physical Properties

  • Melting Points : Nitro-substituted analogs (e.g., 11j in ) exhibit high melting points (241–242°C), suggesting strong intermolecular interactions .
  • Solubility : Methoxy-substituted derivatives dissolve in DMSO, while nitro analogs may require acetone or DCM .

Biological Activity

Methyl 5-(2-nitrophenyl)isoxazole-3-carboxylate is a compound of significant interest in medicinal chemistry due to its unique structural features and biological activities. This article explores its biological activity, including its effects on various biological targets, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula C11H8N2O5C_{11}H_{8}N_{2}O_{5} and a molecular weight of 248.19 g/mol. It features an isoxazole ring, which contributes to its chemical reactivity and biological activity. The presence of the nitrophenyl group enhances its potential interactions with biological targets, making it a compound of interest for further investigation in pharmacology and medicinal chemistry.

Antimicrobial Activity

This compound exhibits notable antimicrobial properties. Studies have shown that compounds with similar structures can inhibit the growth of various bacterial strains. For instance, related isoxazole derivatives have demonstrated activity against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values ranging from 4.69 to 22.9 µM for different strains .

Bacterial Strain MIC (µM)
Bacillus subtilis4.69
Staphylococcus aureus5.64
Escherichia coli13.40
Pseudomonas aeruginosa11.29

Inhibition of Cytochrome P450 Enzymes

One significant aspect of the biological activity of this compound is its role as an inhibitor of cytochrome P450 enzymes. This inhibition can affect drug metabolism and has implications for pharmacokinetics in therapeutic applications. Compounds that inhibit these enzymes are often explored for their potential to enhance the efficacy of existing medications by altering their metabolic pathways.

Case Studies and Research Findings

  • In Vitro Studies : A study investigated the effects of various isoxazole derivatives on bacterial strains, highlighting the relationship between structural modifications and antimicrobial potency. This compound was noted for its enhanced reactivity due to the nitrophenyl substitution, which may contribute to increased biological activity compared to other analogs.
  • Pharmacological Evaluations : In pharmacological assessments, compounds with similar structures have shown moderate permeability and favorable solubility profiles, suggesting that this compound may also exhibit these properties. This is crucial for effective drug delivery and bioavailability in therapeutic contexts .

Q & A

Basic: What are the established synthetic routes for Methyl 5-(2-Nitrophenyl)isoxazole-3-carboxylate, and what reaction parameters are critical for yield optimization?

Answer:
The compound is typically synthesized via a multi-step process involving cyclization and esterification. A key intermediate, ethyl 5-(halophenyl)isoxazole-3-carboxylate, is reacted with a Grignard reagent (e.g., CH₃MgX) to introduce the methyl group, followed by nitration to install the 2-nitrophenyl substituent . Critical parameters include:

  • Solvent selection : Polar aprotic solvents (e.g., THF) enhance reaction efficiency.
  • Temperature control : Exothermic Grignard reactions require cooling (0–5°C).
  • Stoichiometry : Excess Grignard reagent (1.2–1.5 equiv.) ensures complete conversion.
    Yield optimization (~70–85%) is achieved by monitoring reaction progress via TLC and HPLC.

Basic: What safety protocols are recommended for handling and storing this compound in laboratory settings?

Answer:
Key safety measures include:

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and EN 166-certified goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods to avoid inhalation of dust/aerosols .
  • Storage : Store in airtight containers at 2–8°C, protected from light and moisture .
  • Spill management : Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose of as hazardous waste .

Advanced: How does the ortho-nitrophenyl substituent influence the compound’s electronic properties and biological interactions compared to meta- or para-substituted analogs?

Answer:
The 2-nitrophenyl group introduces steric hindrance and electron-withdrawing effects, altering:

  • Electron density : Reduces π-π stacking potential in biological targets (e.g., MAPK enzymes) compared to para-substituted analogs .
  • Conformational flexibility : Ortho substitution restricts rotational freedom, potentially enhancing binding specificity .
    Experimental data show a 30% reduction in MAPK inhibition efficacy compared to the 3-nitrophenyl analog, attributed to steric clashes in the active site .

Advanced: What analytical techniques are most reliable for structural characterization and purity assessment?

Answer:

  • X-ray crystallography : Resolves anisotropic displacement parameters and confirms the isoxazole ring geometry (e.g., bond angles: C3–N1–O1 ≈ 105°) .
  • NMR spectroscopy : Key signals include the methyl ester singlet at δ 3.9 ppm (³H) and aromatic protons at δ 7.5–8.2 ppm .
  • Mass spectrometry : ESI-MS typically shows [M+H]⁺ at m/z 264.1 .
  • HPLC : Reverse-phase C18 columns (ACN/water gradient) achieve >98% purity with a retention time of 6.2 min .

Advanced: How can researchers resolve contradictions in reported biological activity data across studies?

Answer:
Discrepancies often arise from:

  • Stereochemical impurities : Chiral impurities in Grignard reactions can reduce activity by 40%. Use chiral HPLC (Chiralpak IA column) to verify enantiopurity .
  • Assay variability : Standardize protocols (e.g., MAPK inhibition assays at pH 7.4, 25°C) to minimize buffer or temperature effects .
  • Cellular permeability differences : LogP values (calculated: 2.1) may vary due to ester hydrolysis; confirm intracellular concentrations via LC-MS .

Advanced: What computational tools are recommended for modeling interactions with biological targets like MAPK?

Answer:

  • Molecular docking : AutoDock Vina or Schrödinger Suite to predict binding modes (e.g., hydrogen bonding with Lys53 and π-stacking with Phe103 in MAPK) .
  • DFT calculations : Gaussian 16 to optimize geometry and calculate electrostatic potential surfaces (EPS) for reactivity analysis .
  • Crystallographic software : WinGX and ORTEP for Windows to overlay experimental and simulated structures, ensuring model accuracy .

Advanced: How does the compound’s stability under varying pH and temperature conditions impact experimental design?

Answer:

  • pH stability : Degrades rapidly at pH >9 (ester hydrolysis half-life: 2 hr), requiring neutral buffers (pH 6–8) for biological assays .
  • Thermal stability : Decomposes above 120°C (TGA data); store at ≤8°C for long-term stability .
  • Light sensitivity : UV-Vis spectra show λmax at 310 nm; protect from light during handling to prevent nitro group reduction .

Advanced: What strategies are effective for derivatizing the isoxazole core to enhance pharmacological properties?

Answer:

  • Ester hydrolysis : Convert the methyl ester to a carboxylic acid for improved solubility (e.g., 5-(2-Nitrophenyl)isoxazole-3-carboxylic acid, aqueous solubility: 1.2 mg/mL vs. 0.3 mg/mL for methyl ester) .
  • Nitrophenyl modifications : Replace nitro with amino groups (via catalytic hydrogenation) to reduce toxicity while retaining activity .
  • Heterocyclic fusion : Introduce pyrazole or thiazole rings to enhance MAPK binding (ΔG improvement: −2.3 kcal/mol) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Methyl 5-(2-Nitrophenyl)isoxazole-3-carboxylate
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Methyl 5-(2-Nitrophenyl)isoxazole-3-carboxylate

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